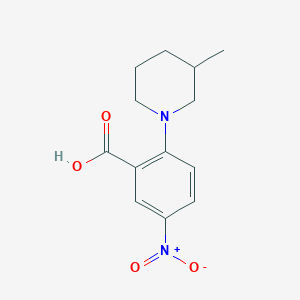

![molecular formula C16H16ClNO B2489664 N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide CAS No. 2413899-30-4](/img/structure/B2489664.png)

N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide and related compounds involves strategic functional group manipulations and the formation of amide bonds. A typical approach might include the acetylation of aniline derivatives followed by substitution reactions. For example, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, showcasing the synthetic route involving substitution and acetylation steps under optimized conditions to achieve high yields of the target compound (Gao Yonghong, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including this compound, is characterized by intramolecular and intermolecular interactions that influence their conformation and stability. For instance, studies on related compounds reveal that molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds, contributing to their crystal packing and stability. The geometric parameters of these molecules are similar to those observed in other acetanilides, indicating a conserved structural framework across different derivatives (B. Gowda, S. Foro, H. Fuess, 2007).

Scientific Research Applications

Biological Effects and Toxicological Profile

A comprehensive review of the toxicology of acetamide derivatives, including N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide, highlights their commercial importance and the substantial body of knowledge regarding the biological consequences of exposure. The review discusses the variability in biological responses among different acetamide chemicals, reflecting the material's biology and its usage or proposed usage. It also emphasizes the significant expansion of information on environmental toxicology since the last review, providing a broader understanding of the effects and interactions of these chemicals in biological systems Kennedy, G. (2001).

Environmental Impact and Degradation

Research on the environmental impact and degradation pathways of related compounds like acetaminophen, which shares structural similarities with this compound, offers insights into the fate and transformation of such chemicals in the environment. A review detailing the advanced oxidation processes used to treat acetaminophen in aqueous media discusses various degradation mechanisms and by-products, contributing to the understanding of environmental behaviors and potential risks associated with such compounds Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022).

Synthetic Organic Chemistry Applications

Studies in synthetic organic chemistry have explored the utility of acetamide derivatives in various applications. For instance, research on N-acylation reagents, chiral ligands, and the N-Ar axis has led to the development of novel chemoselective agents and insights into axial chirality and the stability of chiral ligands in transition metal-catalyzed reactions. These studies highlight the role of acetamide derivatives, including compounds similar to this compound, in advancing synthetic methodologies and contributing to the development of new synthetic compounds Kondo, K., & Murakami, Y. (2001).

Safety and Hazards

Future Directions

The future directions for the study of “N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new applications for this compound .

properties

IUPAC Name |

N-[(2-chlorophenyl)-(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-11-7-9-13(10-8-11)16(18-12(2)19)14-5-3-4-6-15(14)17/h3-10,16H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJSPNUQEHRQKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)